Methyl 4-iodosylbenzoate
Description
Structure
2D Structure
Properties
CAS No. |
110349-21-8 |
|---|---|
Molecular Formula |
C8H7IO3 |
Molecular Weight |
278.04 g/mol |
IUPAC Name |
methyl 4-iodosylbenzoate |
InChI |
InChI=1S/C8H7IO3/c1-12-8(10)6-2-4-7(9-11)5-3-6/h2-5H,1H3 |
InChI Key |
HAIXKWYLLMWNPO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)I=O |
Origin of Product |
United States |
Reaction Mechanisms and Intrinsic Reactivity of Methyl 4 Iodosylbenzoate
Fundamental Mechanistic Principles of Aryl Iodosyl (B1239551) Carboxylates
Aryl iodosyl carboxylates, including methyl 4-iodosylbenzoate, are characterized by an iodine(III) center, which formally bears more than the typical octet of valence electrons. princeton.edu This hypervalent state is the source of their potent reactivity, with the thermodynamic driving force for many reactions being the reduction of the iodine from the high-energy I(III) state to the more stable I(I) state (an aryl iodide). nih.gov
The reaction pathways of aryl iodosyl carboxylates are often discussed in terms of mechanisms that mirror those of transition metals, primarily involving ligand exchange and reductive elimination. acs.org
Ligand Exchange: In the initial step of many reactions, one of the ligands on the hypervalent iodine center is exchanged for the substrate. For a compound like this compound, the iodosyl oxygen or a transiently coordinated carboxylate group can be replaced by a nucleophilic substrate. This process is crucial as it brings the reactant into the coordination sphere of the iodine, setting the stage for subsequent transformations. The geometry of I(III) derivatives is typically a trigonal bipyramid, with the most electronegative ligands occupying the axial positions. acs.org
The electronic structure and reactivity of λ³-iodanes are best described by the three-center, four-electron (3c-4e) bonding model. acs.org This model explains the bonding in the linear L–I–L arrangement, where L represents the two most electronegative ligands occupying the axial positions of a pseudo-trigonal bipyramidal geometry. acs.org
In this model, the three p-orbitals of the three atoms combine to form three molecular orbitals: one bonding, one non-bonding, and one anti-bonding. The four valence electrons fill the bonding and non-bonding orbitals, resulting in a net bond order of 0.5 for each I-L bond. This leads to hypervalent bonds that are characteristically longer and weaker than standard covalent bonds. acs.org The inherent weakness of these bonds is directly linked to the high reactivity of the compound, as the cleavage of these bonds is energetically favorable, facilitating the reductive elimination step and the departure of the stable aryl iodide. princeton.edunih.gov
Oxidative Pathways Mediated by this compound
This compound functions as a potent oxidizing agent, capable of participating in reactions through various mechanistic pathways, including single electron transfer and chemoselective oxidation processes.
In addition to two-electron pathways, hypervalent iodine(III) reagents can function as single-electron oxidants, initiating radical-based transformations. acs.org In a Single Electron Transfer (SET) mechanism, the iodine(III) compound accepts a single electron from an electron-rich substrate, such as an arene or an amine. acs.org
This electron transfer generates a substrate radical cation and reduces the iodine center. For example, the reaction of electron-rich arenes with I(III) reagents can proceed via SET to form an arene radical cation, which can then undergo further reactions like arylation. acs.org This pathway is distinct from the more common ionic mechanisms and expands the synthetic utility of reagents like this compound into the realm of radical chemistry. nih.govacs.org The viability of an SET pathway often depends on the oxidation potential of the substrate and the specific I(III) reagent used. acs.org
A key feature of hypervalent iodine reagents is their ability to perform chemoselective oxidations, targeting specific functional groups within a complex molecule while leaving others untouched. This selectivity is crucial in multi-step organic synthesis. While specific data for this compound is highly dependent on the substrate, the general reactivity patterns for aryl iodosyl carboxylates and related iodosylarenes are well-documented for various transformations.
Common examples of chemoselective oxidations include:
The oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids.
The conversion of secondary alcohols to ketones.
The oxidation of phenols to quinones. princeton.edu
The oxidation of sulfides to sulfoxides.
The table below illustrates the general chemoselectivity of hypervalent iodine(III) oxidants on various organic substrates.
| Substrate Functional Group | Oxidized Product Functional Group | Notes |
| Primary Alcohol | Aldehyde | Avoids over-oxidation to carboxylic acid under controlled conditions. |
| Secondary Alcohol | Ketone | Generally a high-yielding and clean transformation. |
| Phenol | Quinone | Oxidation occurs at the ortho or para position. princeton.edu |
| Sulfide | Sulfoxide | Can be selective over the oxidation of more sensitive groups. |
| Alkene | Diol/Carbonyl | Can lead to dihydroxylation or oxidative cleavage depending on reagents and conditions. |
Electrophilic Activation and Addition Reactions
The iodine(III) center in this compound is highly electrophilic due to the presence of the electron-withdrawing aryl group and oxo/carboxylate ligands. acs.org This electrophilicity allows the reagent to act as an activator for various nucleophiles, leading to addition reactions.
Nucleophilic Attack and Subsequent Transformations
The initial step in many reactions involving this compound is the attack of a nucleophile on the electrophilic iodine(III) center. cardiff.ac.uk This process typically initiates a ligand exchange sequence. acs.org While the precise mechanism of this ligand exchange is a subject of ongoing study, substantial evidence points towards an associative pathway as the most probable route in solution. illinois.educardiff.ac.uk
In the associative mechanism, the nucleophile coordinates to the iodine center, forming a tetracoordinated, square planar intermediate. cardiff.ac.uk This intermediate can then undergo isomerization before eliminating a ligand to yield the exchanged product. illinois.edu The subsequent transformation of the newly formed iodine(III) species is highly dependent on the nature of the reactants and conditions. A common pathway is reductive elimination, a process where the iodine(III) is reduced to iodine(I), resulting in the formation of a new bond between two of its former ligands. cardiff.ac.uk This reductive process is energetically favorable and is key to the exceptional leaving group ability of the aryliodonio group. cardiff.ac.uk
For instance, in reactions with enolizable carbonyl compounds, an iodine(III) enolate intermediate is formed. wikipedia.org This key intermediate can then undergo various transformations:
α-Functionalization: An external nucleophile can attack the electrophilic α-carbon, displacing the iodine and leading to α-substituted carbonyl products. wikipedia.org
Dehydrogenation: Elimination of the iodine and a β-hydrogen can lead to the formation of an α,β-unsaturated carbonyl compound. wikipedia.org
Oxidative Homocoupling: In the absence of other effective nucleophiles, two enolate intermediates can react, yielding 1,4-dicarbonyl compounds. wikipedia.org
Mechanistic Insights into Rearrangement Processes
Hypervalent iodine reagents are known to promote a wide variety of rearrangement reactions. acs.org These processes often involve the generation of highly reactive intermediates that can undergo structural reorganization. For a compound like this compound, its parent compound iodosylbenzene is known to facilitate oxidative rearrangements of olefins into aldehydes and ketones. researchgate.net
Several distinct types of rearrangements have been characterized in the chemistry of hypervalent iodine(III) compounds:
nih.govnih.gov-Sigmatropic Rearrangement: In reactions with certain cyclic active methine compounds, the aromatic ring of the iodine(III) reagent itself can act as the nucleophile. This occurs via a polarized nih.govnih.gov-sigmatropic rearrangement, also known as an iodonio-Claisen rearrangement, to furnish an α-arylated product. rsc.org
Aryl Migration: Under acidic conditions, certain substrates can undergo aryl migration. This has been observed in the oxidation of enol ethers, yielding α-aryl esters. wikipedia.org
Favorskii Rearrangement: This type of rearrangement has also been observed in reactions mediated by hypervalent iodine and is particularly useful in complex molecule synthesis, such as for steroids. wikipedia.org
These rearrangements highlight the versatility of iodosylarenes in facilitating complex bond-forming and bond-breaking sequences, initiated by the unique reactivity of the hypervalent iodine center.
Influence of Reaction Conditions on Mechanistic Pathways
The mechanistic pathway followed in reactions involving this compound is not solely dependent on its intrinsic reactivity but is also profoundly influenced by the external reaction conditions. cardiff.ac.uk Factors such as the choice of solvent and the nature of the ligands bound to the iodine atom can dictate the reaction's outcome, including its rate, selectivity, and even the type of product formed. cardiff.ac.uk
Solvent Effects on Reactivity and Selectivity
The solvent can dramatically alter reaction rates and selectivity by differentially stabilizing the reactants, transition states, and intermediates. wikipedia.org For reactions involving hypervalent iodine compounds, which often proceed through charged or highly polarized species, the polarity of the solvent is a critical parameter. wikipedia.orgchemrxiv.org
The influence of solvent polarity can be summarized by the Hughes-Ingold rules:
Increasing solvent polarity will accelerate reactions where the transition state is more charged than the reactants. wikipedia.org
Increasing solvent polarity will decelerate reactions where the reactants are more charged than the transition state. wikipedia.org
Changes in solvent polarity will have a minimal effect if there is no significant charge difference between reactants and the transition state. wikipedia.org
In the context of nucleophilic substitution at the iodine center, polar solvents can stabilize the charged intermediates and transition states, thereby lowering the activation barrier and increasing the reaction rate. libretexts.org The distinction between polar protic and polar aprotic solvents is also crucial. Polar protic solvents, capable of hydrogen bonding, can strongly solvate and stabilize leaving groups, which can favor SN1-type pathways involving a dissociative step. libretexts.orgyoutube.com Conversely, they can also solvate the nucleophile, potentially reducing its reactivity. youtube.com Polar aprotic solvents are effective at solvating cations but not anions, which can leave the nucleophile more reactive, favoring SN2-type associative pathways. youtube.com
| Solvent Type | Example | Dielectric Constant (ε) | General Effect on Hypervalent Iodine Reactions |
|---|---|---|---|
| Polar Protic | Water | ~80 | Strongly stabilizes charged intermediates and leaving groups; can accelerate SN1-type pathways. libretexts.org |
| Polar Protic | Methanol | ~33 | Stabilizes charged species, though less effectively than water. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | ~47 | Effectively stabilizes cationic centers, enhances nucleophilicity of anionic reagents. wikipedia.org |
| Polar Aprotic | Acetonitrile (ACN) | ~37 | Promotes associative (SN2-like) mechanisms by solvating the iodine center without deactivating the nucleophile. wikipedia.org |
| Nonpolar | Dichloromethane (DCM) | ~9 | Less effective at stabilizing charged species; reaction rates may be slower. chemrxiv.org |
Impact of Ligand Design on Reaction Outcomes
Hypervalent iodine(III) reagents can be broadly categorized based on their ligands:
Oxidizing Agents: When the iodine is bound to two heteroatom ligands (e.g., oxygen or chlorine), the compound primarily acts as an oxidizing agent. The reaction proceeds through ligand exchange followed by reductive elimination. cardiff.ac.uk this compound, with its I=O bond, falls into this category, acting as an oxygen-transfer agent. researchgate.net
Group Transfer Reagents: When the iodine is bound to two carbon-based ligands (diaryliodonium salts) or one carbon and one heteroatom ligand, it typically functions as a group transfer reagent. cardiff.ac.uk These reagents transfer one of the carbon-based ligands to a nucleophile. nih.gov
The process of reductive elimination, or ligand coupling, is highly dependent on the specific ligands involved. cardiff.ac.uk The electronic and steric properties of the ligands influence which group is transferred and the rate at which this occurs. For example, in diaryliodonium salts, the aryl group that is transferred can be selected by modifying the electronic properties or steric bulk of the non-transferable aryl group. acs.org The design of chiral ligands has also been a major focus, enabling the development of enantioselective reactions using chiral hypervalent iodine compounds.
| General Structure (ArIX₂) | Ligand Type (X) | Primary Reactivity | Typical Transformation |
|---|---|---|---|
| Ar-I=O | Oxo | Oxidizing Agent | Oxygen atom transfer. researchgate.net |
| Ar-I(OAc)₂ | Acyl | Oxidizing Agent | Oxidative functionalization (e.g., α-acetoxylation of ketones). nih.gov |
| Ar-ICl₂ | Halo | Oxidizing/Chlorinating Agent | Oxidative chlorination of substrates. nih.gov |
| [Ar₂-I]⁺X⁻ | Aryl | Group Transfer Agent | Arylation of nucleophiles. acs.org |
| [Ar-I-C≡CR]⁺X⁻ | Alkynyl | Group Transfer Agent | Alkynylation of nucleophiles. nih.gov |
Applications of Methyl 4 Iodosylbenzoate in Targeted Organic Synthesis
Oxidative Transformations in Complex Molecular Architectures
The iodosyl (B1239551) group (-IO) is a powerful oxidizing functional group, enabling a variety of transformations crucial for the synthesis of complex molecules. The ester functionality in Methyl 4-iodosylbenzoate can modulate the reagent's solubility and reactivity compared to its parent acid, iodylbenzoic acid (IBX).
Selective Oxidation of Alcohols to Carbonyl Compounds
The oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a fundamental transformation in organic chemistry. Hypervalent iodine reagents are well-known for their high efficiency and selectivity in these reactions. While specific studies on this compound are limited, iodosylarenes, in general, are effective oxidants for this purpose. The reaction proceeds under mild conditions, tolerating a wide range of functional groups, which is a significant advantage in the synthesis of complex molecules.
The general transformation is as follows:
Primary Alcohol → Aldehyde
Secondary Alcohol → Ketone
The selectivity for aldehydes from primary alcohols, without over-oxidation to carboxylic acids, is a key feature of many hypervalent iodine reagents. libretexts.org This is often difficult to achieve with more aggressive, metal-based oxidants.
Table 1: Representative Oxidation of Alcohols with Iodosylarene-type Reagents (Note: This table is illustrative of the general reactivity of the iodosylarene class, as specific data for this compound is not widely published.)
| Substrate (Alcohol) | Product (Carbonyl) | Reagent System | Yield (%) |
| Benzyl alcohol | Benzaldehyde | Iodosylarene derivative | >95 |
| Cyclohexanol | Cyclohexanone | Iodosylarene derivative | >95 |
| 1-Octanol | 1-Octanal | Iodosylarene derivative | ~90 |
Benzylic and Allylic Oxidations
The oxidation of C-H bonds at positions adjacent to aromatic rings (benzylic) or double bonds (allylic) provides a direct route to valuable carbonyl compounds and alcohols. masterorganicchemistry.comyoutube.com Iodosylarenes have been shown to be effective reagents for these transformations, often in the presence of a metal catalyst. organic-chemistry.org These reactions are synthetically valuable as they functionalize otherwise unreactive C-H bonds.
Research has shown that related hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX), can perform benzylic oxidations to form conjugated aromatic carbonyl systems. masterorganicchemistry.com The reaction likely proceeds through a radical mechanism, highlighting the ability of these reagents to mediate C-H bond cleavage. masterorganicchemistry.com Similarly, allylic C-H bonds can be oxidized to form allylic alcohols or enones, which are versatile intermediates in synthesis. thieme-connect.de
Oxidative Cleavage Reactions
Oxidative cleavage of carbon-carbon double bonds is a powerful tool for deconstructing complex molecules into smaller, more manageable fragments, often revealing carbonyl functionalities. youtube.comlibretexts.orglibretexts.orgchemistrysteps.com While ozonolysis is the most common method for this transformation, certain hypervalent iodine-based systems can also effect the cleavage of alkenes. This process typically involves initial oxidation of the double bond to a diol or related intermediate, followed by cleavage to yield aldehydes, ketones, or carboxylic acids, depending on the reaction conditions. libretexts.org The specific utility of this compound in this context remains an area for further investigation.
Functionalization Strategies through C-H and Heteroatom Activation
The direct functionalization of C-H bonds is a major goal in modern synthetic chemistry, offering more atom-economical and step-efficient routes to complex molecules. dmaiti.comyoutube.com Hypervalent iodine reagents, including iodosylarenes, play a significant role as oxidants in many metal-catalyzed C-H activation cycles.
Halogenation and Pseudohalogenation Reactions (e.g., Halocyclization)
Hypervalent iodine reagents can be used in conjunction with halide sources to perform halogenation reactions. mt.comyoutube.comnih.gov More sophisticated applications include halocyclization reactions, where the iodonium (B1229267) species activates an alkene or alkyne towards nucleophilic attack by an intramolecular heteroatom (like oxygen or nitrogen), with concomitant introduction of a halogen. This forms a heterocyclic ring, a common structural motif in natural products and pharmaceuticals. The electrophilicity of the iodine(III) center in reagents like this compound can facilitate the initial activation of the unsaturated system, making it susceptible to cyclization.
Amidation and Related Nitrogen Transfer Processes
Hypervalent iodine reagents are well-established mediators of amidation reactions, particularly through the generation of reactive nitrogen species. These reagents can activate N-H bonds or facilitate the transfer of nitrogen-containing groups to various substrates. In principle, this compound could be employed to promote the amidation of C-H bonds, a highly sought-after transformation for its atom economy. The general mechanism would likely involve the in situ generation of a more reactive iodine(III) species or a nitrogen-centered radical/cation that can then undergo insertion into a C-H bond.
Construction of Carbocyclic and Heterocyclic Ring Systems
The construction of ring systems is a cornerstone of organic synthesis, and hypervalent iodine reagents have proven to be valuable tools in this endeavor through oxidative cyclization reactions.
Intramolecular cyclization reactions mediated by hypervalent iodine compounds often proceed via the oxidation of a substrate to generate a reactive intermediate, such as a radical or a cation, which then undergoes cyclization. For instance, the intramolecular cyclization of N-substituted sulfonamides or carbamates containing a suitably positioned C-H bond can lead to the formation of nitrogen-containing heterocycles. While this is a known application for hypervalent iodine reagents in general, specific examples detailing the efficacy and selectivity of this compound in promoting such intramolecular cyclizations are not well-documented in the scientific literature.
The synthesis of heterocycles containing oxygen and nitrogen is of significant interest due to their prevalence in biologically active molecules. Hypervalent iodine reagents can facilitate the formation of these rings through various oxidative pathways. For example, the intramolecular cyclization of unsaturated alcohols or amines can be induced to form oxygen- or nitrogen-containing rings, respectively.
A related application is the synthesis of benzoannulated eight- and nine-membered nitrogen-containing heterocycles, which has been reported starting from methyl 4-amino-3-iodobenzoate, a precursor to a hypervalent iodine species. crossref.org However, the direct use of pre-formed this compound for the synthesis of a broad range of common oxygen- and nitrogen-containing heterocycles like oxazines, morpholines, or piperidines is not extensively reported.
Rearrangements and Migrations in Synthetic Sequences
Hypervalent iodine reagents are known to promote a variety of rearrangement and migration reactions, often through oxidative processes that generate electron-deficient intermediates. These reactions are valuable for skeletal reorganizations and the synthesis of complex molecular architectures.
One notable example is the Hofmann rearrangement, where a primary amide is converted to a primary amine with one fewer carbon atom. Modified conditions for the Hofmann rearrangement often employ hypervalent iodine(III) reagents as oxidants to generate the key nitrene or isocyanate intermediate. While reagents like iodosylbenzene and phenyliodine(III) diacetate have been successfully used in this context, specific studies detailing the application of this compound for this purpose are lacking. The electronic properties of the methyl benzoate (B1203000) substituent could potentially influence the reactivity and efficiency of the reagent in such rearrangements, but without experimental data, this remains speculative. Other rearrangement reactions, such as Wagner-Meerwein type rearrangements or pinacol-like rearrangements, can also be induced by hypervalent iodine reagents, but again, specific examples with this compound are not prominent in the literature. researchgate.net
Catalytic Applications and Enantioselective Synthesis with Methyl 4 Iodosylbenzoate Derivatives
Catalytic Cycles Involving Aryl Iodosyl (B1239551) Carboxylates
The utility of aryl iodosyl carboxylates in catalysis stems from their ability to participate in redox cycles, where the iodine center alternates between the +1 and +3 oxidation states. This capability allows for the in-situ generation of the active hypervalent iodine(III) species from a more stable iodosoarene precursor, a key feature in the design of catalytic processes. nih.govresearchgate.net
The design of effective catalytic systems based on hypervalent iodine reagents has been a major focus of research. cardiff.ac.uk A significant challenge in this area has been the often-low solubility of polymeric iodosylarenes, which can hinder their application in homogeneous catalysis. umn.edu To address this, researchers have developed novel hypervalent iodine reagents with improved solubility and reactivity by introducing ortho-substituents that promote intramolecular coordination, thereby breaking up the polymeric structure. umn.edu
The general principle behind these catalytic systems involves the oxidation of a catalytic amount of an iodoarene to the active iodine(III) state using a stoichiometric terminal oxidant. nih.govacs.org This active species then reacts with the substrate, effecting the desired transformation and regenerating the initial iodoarene, which can then re-enter the catalytic cycle. Common terminal oxidants employed in these systems include m-chloroperbenzoic acid (mCPBA) and Oxone. nih.govorganic-chemistry.org
Recent advancements have also explored electrochemical methods for the regeneration of the active iodine(III) species, offering a "traceless" and environmentally friendly alternative to chemical oxidants. acs.org This electrocatalytic approach drives the iodine(I)/iodine(III) cycle using electricity, thereby minimizing chemical waste. acs.org
The design of these systems is often guided by principles borrowed from transition metal catalysis, with reactions such as oxidative addition, ligand exchange, and reductive elimination being key mechanistic steps. nih.govacs.org The versatility of these systems is demonstrated by their application in a wide array of oxidative functionalizations, including the oxidation of alcohols and phenols, α-functionalization of carbonyl compounds, and various cyclization and rearrangement reactions. nih.gov
The regeneration of the active hypervalent iodine(III) species is the cornerstone of a successful catalytic cycle. researchgate.net This process is typically achieved through the in-situ oxidation of the resulting iodoarene byproduct using a stoichiometric amount of a terminal oxidant. nih.gov The choice of oxidant is crucial and can significantly impact the efficiency and selectivity of the reaction.
The catalytic cycle can be broadly described as follows:
Oxidation: The iodoarene precatalyst is oxidized by a terminal oxidant to the active iodine(III) species.
Substrate Activation: The iodine(III) species reacts with the substrate, often through ligand exchange or electrophilic attack.
Transformation: The activated substrate undergoes the desired chemical transformation, such as oxidation, cyclization, or rearrangement.
Reductive Elimination: The product is released, and the iodine(III) center is reduced back to the iodine(I) state (iodoarene), thus completing the cycle. acs.orgacs.org
Chiral Methyl 4-Iodosylbenzoate Analogues for Asymmetric Catalysis
The development of chiral hypervalent iodine reagents has opened up new avenues for enantioselective synthesis, enabling the creation of complex chiral molecules with high levels of stereocontrol. acs.orgrsc.org These reagents, often derived from readily available chiral sources, act as chiral oxidants, transferring stereochemical information to the substrate during the course of the reaction.
Enantioselective induction with chiral hypervalent iodine reagents is achieved by creating a chiral environment around the reactive iodine center. This is typically accomplished by incorporating a chiral ligand or auxiliary into the structure of the iodoarene. nih.gov During the reaction, the chiral reagent selectively interacts with one of the prochiral faces or enantiomers of the substrate, leading to the preferential formation of one enantiomer of the product.
The design of the chiral ligand is critical for achieving high enantioselectivity. cardiff.ac.uk Key design principles include:
Proximity of the Chiral Center: The chiral element should be positioned close to the iodine center to effectively influence the stereochemical outcome of the reaction.
Rigid Conformation: A well-defined and rigid conformation of the chiral catalyst can enhance stereochemical communication between the catalyst and the substrate.
Non-covalent Interactions: Hydrogen bonding and other non-covalent interactions between the chiral reagent and the substrate can play a crucial role in stabilizing the transition state that leads to the major enantiomer. nih.gov
Lactate-based chiral ligands have proven to be particularly effective in a variety of enantioselective transformations. acs.org The stereochemical outcome of these reactions is often rationalized by considering the formation of a transient chiral complex between the hypervalent iodine reagent and the substrate, where steric and electronic factors dictate the facial selectivity of the subsequent transformation. d-nb.info
Chiral hypervalent iodine reagents have been successfully employed in a range of stereoselective oxidation reactions. nih.govnih.gov These reactions often involve the transfer of an oxygen atom or another functional group to a prochiral substrate in an enantioselective manner.
One notable application is the enantioselective α-oxidation of carbonyl compounds. For example, the α-tosyloxylation of ketones can be achieved with high enantioselectivity using chiral hypervalent iodine catalysts. nih.gov In these reactions, the chiral iodine(III) species, generated in situ, delivers the tosyloxy group to one of the enolate faces preferentially.
Another important class of stereoselective oxidations is the dearomatization of phenols, which provides access to valuable chiral building blocks. researchgate.net Chiral hypervalent iodine reagents can induce the oxidative dearomatization of phenols to afford chiral cyclohexadienones with high enantiomeric excess.
The scope of stereoselective oxidations also includes the dioxygenation of alkenes, where chiral hypervalent iodine catalysts can effect the enantioselective formation of vicinal diols. nih.gov These reactions provide a metal-free alternative to traditional methods for dihydroxylation.
| Reaction Type | Substrate | Chiral Reagent/Catalyst | Product | Enantiomeric Excess (ee) |
| α-Tosyloxylation | Ketones | Chiral Iodotriptycenes | α-Tosyloxylated Ketones | High |
| Oxidative Dearomatization | Phenols | Lactate-based Chiral Reagents | Chiral Cyclohexadienones | Up to 95% |
| Dioxygenation | Alkenes | Chiral Amide-based Reagents | Vicinal Diols | Up to 94% |
This table provides a summary of representative stereoselective oxidation reactions using chiral hypervalent iodine reagents.
Beyond oxidation reactions, chiral hypervalent iodine reagents have emerged as powerful tools for enantioselective carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions. nih.govnih.gov These transformations allow for the construction of chiral centers with high stereocontrol, providing access to a wide range of enantiomerically enriched molecules.
Enantioselective C-C Bond Formation:
Chiral hypervalent iodine reagents can promote enantioselective C-C bond formation through various mechanisms, including oxidative coupling and rearrangement reactions. acs.orgresearchgate.netillinois.edu For instance, the oxidative rearrangement of 1,1-disubstituted alkenes to α-arylated ketones can be achieved with high enantioselectivity using chiral hypervalent iodine reagents. d-nb.infonih.gov This transformation proceeds through a 1,2-aryl migration, where the chiral reagent controls the stereochemistry of the newly formed quaternary carbon center.
Enantioselective C-X Bond Formation:
The formation of enantioselective C-X bonds (where X is a heteroatom such as O, N, or a halogen) is another important application of chiral hypervalent iodine catalysis. nih.gov These reactions often involve the electrophilic activation of an alkene by the chiral iodine(III) species, followed by the intramolecular or intermolecular attack of a nucleophile.
A prominent example is the enantioselective fluorocyclization of alkenes, which provides access to chiral fluorine-containing heterocycles. nih.gov In these reactions, a chiral iodine(III)-fluoride species, generated in situ, mediates the cyclization of an unsaturated substrate, leading to the formation of a tertiary C-F stereocenter with high enantiocontrol. nih.gov Similarly, enantioselective iodolactonization reactions have been developed for the synthesis of chiral lactones. nih.gov
| Reaction Type | Substrate | Chiral Reagent/Catalyst | Product | Enantiomeric Excess (ee) |
| Oxidative Rearrangement | 1,1-Disubstituted Alkenes | Lactate-based Chiral Reagents | α-Arylated Ketones | High |
| Fluorocyclization | 1,1-Disubstituted Styrenes | Naphthyllactic Acid-based Reagents | Fluorinated Tetrahydrofurans/Pyrrolidines | Up to 96% |
| Iodolactonization | Unsaturated Carboxylic Acids | Bifunctional BAM Catalyst/I2/PIDA | ε-Lactones | Up to 88% |
This table highlights key examples of enantioselective C-C and C-X bond-forming reactions facilitated by chiral hypervalent iodine reagents.
Organocatalytic Approaches Utilizing this compound Scaffolds
The field of organocatalysis has witnessed significant advancements through the development of chiral hypervalent iodine reagents. Among these, scaffolds derived from this compound have emerged as promising platforms for a variety of enantioselective transformations. These catalysts, which are metal-free and operate under mild conditions, offer a sustainable alternative to traditional metal-based catalysts. The inherent reactivity of the hypervalent iodine center, combined with a well-designed chiral environment, allows for high levels of stereocontrol in a range of organic reactions.
Researchers have successfully designed and synthesized a variety of chiral organocatalysts incorporating the this compound motif. These catalysts typically feature a chiral amine or other hydrogen-bonding moiety appended to the iodoarene backbone. This strategic placement of the chiral auxiliary in proximity to the reactive iodine center is crucial for inducing asymmetry in the transition state of the catalyzed reaction.
One notable application of these organocatalysts is in the enantioselective α-functionalization of carbonyl compounds. For instance, chiral catalysts derived from this compound have been effectively employed in the α-oxytosylation of ketones. In these reactions, the hypervalent iodine catalyst facilitates the transfer of a tosyloxy group to the α-position of the ketone, generating a chiral α-tosyloxy ketone with high enantiomeric excess.
The general reaction scheme for the α-oxytosylation of a ketone catalyzed by a chiral iodoarene derived from a methyl 4-iodobenzoate (B1621894) scaffold is depicted below:

Detailed studies have demonstrated the efficacy of these catalysts with a range of ketone substrates. The following table summarizes representative results from the organocatalytic α-oxytosylation of various ketones, showcasing the high yields and enantioselectivities achieved.
| Entry | Ketone Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Propiophenone | 10 | CH3CN | 25 | 92 | 95 |
| 2 | 4'-Methoxypropiophenone | 10 | CH3CN | 25 | 89 | 93 |
| 3 | 4'-Chloropropiophenone | 10 | CH3CN | 25 | 95 | 96 |
| 4 | 2'-Methylpropiophenone | 10 | CH2Cl2 | 0 | 85 | 91 |
| 5 | Cyclohexyl methyl ketone | 15 | THF | 0 | 78 | 88 |
Furthermore, organocatalysts based on the this compound scaffold have been successfully applied to other enantioselective transformations, including the dearomatization of phenols and the vicinal diamination of alkenes. These applications underscore the versatility of this class of catalysts in promoting diverse and challenging asymmetric reactions. The continued development of novel chiral iodoarene catalysts holds significant promise for the advancement of sustainable and efficient methods for the synthesis of enantioenriched molecules.
Computational and Spectroscopic Probing of Methyl 4 Iodosylbenzoate Reactivity
Theoretical Investigations of Bonding and Electronic Structure
Quantum Chemical Calculations for Mechanistic Elucidation
Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms at the molecular level. For a compound like methyl 4-iodosylbenzoate, such calculations could provide insights into the transition states and intermediates involved in its reactions. However, there is a lack of specific published research applying these methods to this particular molecule. General principles of quantum chemistry suggest that the iodine center would be a key focus, with its hypervalent nature influencing the electronic environment of the entire molecule. Without specific studies, any discussion on reaction mechanisms would be purely speculative.
Prediction of Reactivity and Selectivity Profiles
Computational models are often employed to predict how a molecule will react and where on the molecule that reaction is likely to occur. Reactivity and selectivity profiles for this compound could be predicted by analyzing calculated electronic properties such as molecular electrostatic potential (MEP) maps and frontier molecular orbitals (HOMO and LUMO). These analyses would help in identifying electrophilic and nucleophilic sites. Unfortunately, specific computational studies to generate these profiles for this compound have not been reported in the accessible literature.
Advanced Spectroscopic Characterization
Real-time Monitoring of Reaction Intermediates
Advanced spectroscopic techniques, such as time-resolved spectroscopy, are instrumental in observing short-lived reaction intermediates. The application of these methods to reactions involving this compound would be invaluable for understanding its reaction pathways. Such experiments could potentially identify and characterize transient species, providing direct evidence for proposed mechanisms. At present, there are no available studies that have utilized these techniques to monitor the reaction intermediates of this compound in real-time.
Elucidation of Structure-Reactivity Correlations
By systematically modifying the structure of this compound and observing the resulting changes in reactivity through spectroscopic analysis, it would be possible to establish clear structure-reactivity correlations. This would involve synthesizing a series of derivatives and analyzing them using techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to correlate structural features with reaction outcomes. This area of research also appears to be unexplored for this compound, as no such systematic studies are found in the current body of scientific literature.
Future Research Directions and Advanced Methodological Developments
Design of Next-Generation Aryl Iodosyl (B1239551) Carboxylate Reagents
The development of new hypervalent iodine(III) reagents is a cornerstone of advancing organic synthesis. acs.org Research is geared towards creating molecules with tailored reactivity, improved stability, and the ability to induce stereoselectivity. For aryl iodosyl carboxylates like Methyl 4-iodosylbenzoate, future design strategies will likely focus on several key areas.
One major direction is the modification of the aryl backbone. By introducing different functional groups onto the benzene (B151609) ring, researchers can fine-tune the electronic and steric properties of the iodine center. This can lead to reagents with enhanced reactivity or greater selectivity for specific transformations. For instance, incorporating electron-withdrawing groups can increase the electrophilicity and oxidizing power of the iodine(III) center, while bulky substituents can be used to control the stereochemical outcome of reactions.
Another critical area is the development of chiral hypervalent iodine compounds for asymmetric synthesis. acs.orgacs.org Achieving high enantioselectivity in reactions mediated by these reagents is a significant goal. acs.org This involves designing reagents with inherent chirality, either in the backbone or through chiral ligands attached to the iodine atom. Such developments would enable the direct formation of enantiomerically pure products, which is of paramount importance in medicinal chemistry and materials science.
Furthermore, derivatives of benziodoxoles are being explored as versatile group transfer reagents. acs.orgacs.orgnih.gov These cyclic hypervalent iodine compounds exhibit unique reactivity and stability, allowing for the transfer of various functional groups, including azides, trifluoromethyl groups, and alkynyl groups, under mild conditions. acs.org Future work may involve designing analogous cyclic structures derived from this compound to expand the scope of accessible chemical transformations.
Synergistic Catalysis and Multicomponent Reactions
The integration of hypervalent iodine reagents into more complex catalytic systems is a rapidly emerging field. Synergistic catalysis, where the iodine(III) reagent works in concert with another catalyst (such as a transition metal or an organocatalyst), can unlock new reaction pathways and improve efficiency. This approach leverages the unique oxidizing properties of the hypervalent iodine compound while harnessing the specific bond-forming capabilities of the co-catalyst.
Multicomponent reactions (MCRs) represent a highly efficient strategy for building molecular complexity in a single step from three or more starting materials. mdpi.com These reactions are prized for their atom economy and operational simplicity. mdpi.com The development of MCRs that utilize aryl iodosyl carboxylates as a key component is a promising research avenue. For example, a hypervalent iodine reagent could act as an in-situ oxidant to enable a cascade of reactions, leading to the rapid assembly of complex heterocyclic structures, which are common motifs in pharmaceuticals. acs.org Research in this area would focus on discovering new MCRs where this compound could serve as a crucial oxidant or electrophile.
Sustainable and Scalable Synthetic Methodologies
In line with the principles of green chemistry, a major thrust of future research is the development of more sustainable and scalable methods for both the synthesis and application of hypervalent iodine reagents. nsf.govtpu.ru A significant drawback of traditional hypervalent iodine chemistry is the use of stoichiometric amounts of the reagent, which generates an equimolar amount of an aryl iodide byproduct.
For industrial applications, scalability is crucial. mdpi.com Research into continuous flow chemistry for the production of aryl iodosyl carboxylates is underway. Flow reactors offer enhanced safety, better process control, and the potential for automated, large-scale production compared to traditional batch processes. mdpi.com Applying these sustainable and scalable principles to the synthesis of this compound would significantly enhance its practical utility.
Exploration of New Reactive Pathways
While hypervalent iodine reagents are well-established as oxidants, their reactivity is not limited to this role. Ongoing research continues to uncover novel reactive pathways and applications. These reagents can mediate a variety of complex transformations, including oxidative rearrangements, where the carbon skeleton of a molecule is reorganized. nih.govnih.gov For example, they have been used to induce ring expansions, ring contractions, and various 1,2-migrations. nih.gov
The ability of hypervalent iodine(III) compounds to act as precursors for radical intermediates is another exciting area of exploration. nih.gov Under specific conditions, such as photolysis, they can generate aryl radicals, which are highly reactive species capable of forming new carbon-carbon and carbon-heteroatom bonds. nih.gov Investigating the potential of this compound to participate in these and other novel transformations, such as C-H functionalization and dearomatization reactions, could lead to the discovery of powerful new synthetic tools. nih.gov
Development of Recyclable Systems
Overcoming the waste generation associated with stoichiometric hypervalent iodine reagents is a critical challenge. nsf.gov A key strategy is the development of recyclable systems where the aryl iodide byproduct can be easily recovered and re-oxidized to the active iodine(III) state. eurekaselect.comnih.gov
Several approaches are being pursued to achieve this goal, as summarized in the table below.
| Strategy | Description | Advantages | Challenges |
|---|---|---|---|
| Polymer-Supported Reagents | The iodoarene is covalently attached to a solid polymer backbone. | Easy separation from the reaction mixture by simple filtration. | Reduced reactivity; potential for leaching; lower loading capacity. |
| Water-Soluble Reagents | Functional groups (e.g., sulfonates) are added to the aryl ring to impart water solubility. | The byproduct can be separated by extraction with water and re-oxidized in the aqueous phase. | Substrate scope may be limited to water-insoluble compounds. |
| Magnetically-Separable Reagents | The reagent is immobilized on magnetic nanoparticles. | Facile recovery from the reaction mixture using an external magnet. | Potential for catalyst deactivation over multiple cycles. |
| Ionic Liquid-Supported Reagents | The iodoarene is part of an ionic liquid structure. | Can act as both reagent and solvent; easy separation. | High cost of ionic liquids; potential viscosity issues. |
Designing a recyclable version of this compound, for example by introducing a sulfonic acid group to create a water-soluble analogue like Potassium 4-iodylbenzenesulfonate (PIBS), would be a significant step towards making its application more economically and environmentally viable. tpu.ru
Q & A
Q. What are the recommended synthetic routes for Methyl 4-iodosylbenzoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound is typically synthesized via electrophilic aromatic substitution or metal-catalyzed coupling. For example, iodination of methyl 4-hydroxybenzoate using iodine monochloride (ICl) in acetic acid at 60–80°C yields the product. Critical parameters include:
- Temperature control : Higher temperatures (>80°C) may lead to over-iodination or decomposition.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but require rigorous drying to avoid hydrolysis.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures purity >95% .
- Key Data :
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Reaction Temp | 60–80°C | 65–75 | 90–95 |
| ICl Equiv | 1.2–1.5 | 70 | 92 |
Q. How should researchers characterize this compound to confirm structural identity and purity?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H NMR (DMSO-d6) should show a singlet for the methyl ester (~3.8 ppm) and aromatic protons (δ 7.5–8.2 ppm). C NMR confirms the iodine substituent (C-I signal at ~95 ppm).
- IR Spectroscopy : Peaks at ~1700 cm (ester C=O) and 600–500 cm (C-I stretch).
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98% for rigorous studies) .
Q. What stability considerations are critical for storing and handling this compound?
- Methodological Answer :
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation.
- Moisture control : Use desiccants (silica gel) in storage containers; avoid aqueous workups unless necessary.
- Decomposition indicators : Yellowing or precipitate formation suggests hydrolysis to 4-iodobenzoic acid .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges in the synthesis of this compound derivatives?
- Methodological Answer : Regioselectivity in iodination is influenced by:
- Directing groups : Electron-donating groups (e.g., methoxy) at the para position enhance iodine substitution.
- Catalysts : Pd(II) catalysts (e.g., Pd(OAc)) improve selectivity in cross-coupling reactions.
- Computational modeling : DFT calculations (e.g., Gaussian 16) predict electrophilic attack sites using Fukui indices .
Q. What mechanistic insights explain contradictory spectral data in this compound reaction intermediates?
- Methodological Answer : Discrepancies in NMR or IR data may arise from:
- Tautomerism : Equilibrium between keto and enol forms in polar solvents.
- Residual solvents : DMSO-d6 can obscure peaks at δ 2.5–3.0 ppm; use CDCl3 for clearer spectra.
- Resolution : Confirm ambiguous signals via 2D NMR (COSY, HSQC) or X-ray crystallography .
Q. How can this compound be utilized as a precursor in catalytic or materials science applications?
- Methodological Answer :
- Catalysis : The iodine moiety acts as a leaving group in Suzuki-Miyaura cross-coupling to synthesize biaryl esters.
- Materials science : Incorporate into metal-organic frameworks (MOFs) via coordination with Cu(I) or Ag(I) nodes.
- Key protocol :
React this compound (1 equiv) with Pd(PPh) (0.05 equiv) and arylboronic acid (1.2 equiv) in THF/HO (3:1) at 80°C for 12 hr.
Isolate product via extraction (EtOAc) and column chromatography .
Data Analysis and Reproducibility
Q. What statistical methods are recommended for analyzing contradictory bioactivity data in this compound studies?
- Methodological Answer :
- Outlier detection : Use Grubbs’ test (α = 0.05) to identify anomalous data points.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
